Methyl 2-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetate Methyl 2-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13900707
InChI: InChI=1S/C6H12N2O4S/c1-12-6(9)5-8-4-2-3-7-13(8,10)11/h7H,2-5H2,1H3
SMILES: COC(=O)CN1CCCNS1(=O)=O
Molecular Formula: C6H12N2O4S
Molecular Weight: 208.24 g/mol

Methyl 2-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetate

CAS No.:

Cat. No.: VC13900707

Molecular Formula: C6H12N2O4S

Molecular Weight: 208.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetate -

Specification

Molecular Formula C6H12N2O4S
Molecular Weight 208.24 g/mol
IUPAC Name methyl 2-(1,1-dioxo-1,2,6-thiadiazinan-2-yl)acetate
Standard InChI InChI=1S/C6H12N2O4S/c1-12-6(9)5-8-4-2-3-7-13(8,10)11/h7H,2-5H2,1H3
Standard InChI Key PRAIDXPBJPQTDO-UHFFFAOYSA-N
SMILES COC(=O)CN1CCCNS1(=O)=O
Canonical SMILES COC(=O)CN1CCCNS1(=O)=O

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s IUPAC name, methyl 2-(1,1-dioxo-1,2,6-thiadiazinan-2-yl)acetate, reflects its core structure: a six-membered thiadiazinane ring with two nitrogen atoms and one sulfur atom. The sulfur atom is oxidized to a sulfone group (SO2\text{SO}_2), while the ester moiety (COOCH3\text{COOCH}_3) is attached via a methylene bridge . The canonical SMILES representation (COC(=O)CN1CCCNS1(=O)=O\text{COC(=O)CN1CCCNS1(=O)=O}) and InChIKey (PRAIDXPBJPQTDO-UHFFFAOYSA-N\text{PRAIDXPBJPQTDO-UHFFFAOYSA-N}) provide unambiguous identifiers for computational studies .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC6H12N2O4S\text{C}_6\text{H}_{12}\text{N}_2\text{O}_4\text{S}
Molecular Weight208.24 g/mol
SMILESCOC(=O)CN1CCCNS1(=O)=O
InChIKeyPRAIDXPBJPQTDO-UHFFFAOYSA-N
PubChem CID127002020

Synthetic Methodologies

Three-Component SuFEx Reaction

A scalable route to 1,2,4-thiadiazinane 1,1-dioxides involves a sulfur(VI) fluoride exchange (SuFEx) reaction, as demonstrated by Khumalo et al. . While this method specifically targets 1,2,4-thiadiazinanes, it offers insights into strategies applicable to 1,2,6 isomers. The reaction employs ethenesulfonyl fluorides, amines, and formaldehyde under microwave irradiation or thermal conditions, yielding thiadiazinanes in 50–75% yields after column chromatography . Adapting this protocol could involve substituting linear amines with cyclic variants to construct the 1,2,6-thiadiazinane scaffold.

Multi-Step Synthesis from Isoquinoline Derivatives

A related compound, 6-[(4R)-4-methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl]isoquinoline-1-carbonitrile (PF-06260414), was synthesized via a six-step sequence involving bromination, oxidation, and nucleophilic substitution . While this pathway targets a more complex structure, key intermediates like 6-bromoisoquinoline and its oxide highlight the feasibility of introducing thiadiazinane rings via SN2 reactions with sulfonamide nucleophiles .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
BrominationTiCl4\text{TiCl}_4, DCM, 40°C35%
Sulfonamide FormationDBU, DCM, 50°C60%
CyclizationMicrowave, 90°C, 5 min70%

Applications in Drug Discovery and Development

Fragment-Based Drug Design (FBDD)

The compound’s molecular weight (208.24 g/mol) and polar surface area (89.6 Ų) align with guidelines for fragment libraries in FBDD . Its rigid thiadiazinane core and hydrogen-bonding motifs make it a promising starting point for optimizing pharmacokinetic properties.

Prodrug Development

The methyl ester group serves as a prodrug motif, amenable to enzymatic hydrolysis in vivo to release carboxylic acid derivatives. This strategy could enhance the bioavailability of thiadiazinane-based therapeutics .

Future Research Directions

  • Synthetic Optimization: Developing enantioselective routes to access chiral 1,2,6-thiadiazinanes.

  • Target Identification: Screening against kinase, protease, and GPCR panels to uncover novel bioactivities.

  • Toxicological Profiling: Establishing LD50_{50} values and metabolic stability in preclinical models.

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